Methyl 7-cyanoindolizine-2-carboxylate
Description
Properties
CAS No. |
62456-10-4 |
|---|---|
Molecular Formula |
C11H8N2O2 |
Molecular Weight |
200.19 g/mol |
IUPAC Name |
methyl 7-cyanoindolizine-2-carboxylate |
InChI |
InChI=1S/C11H8N2O2/c1-15-11(14)9-5-10-4-8(6-12)2-3-13(10)7-9/h2-5,7H,1H3 |
InChI Key |
MQVKPYVPJSEPHN-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CN2C=CC(=CC2=C1)C#N |
Canonical SMILES |
COC(=O)C1=CN2C=CC(=CC2=C1)C#N |
Origin of Product |
United States |
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the antiviral properties of indolizine derivatives, including methyl 7-cyanoindolizine-2-carboxylate. Research indicates that compounds with this structure can inhibit viral replication, particularly against hepatitis B virus (HBV) and HIV. The mechanism often involves the chelation of metal ions, which is crucial for the activity of viral integrases. For example, a study demonstrated that related indolizine-2-carboxamides showed significant inhibition of HBV proteins, suggesting a pathway for developing new antiviral agents .
Antitumor Properties
This compound has shown promising antitumor activity in various cancer cell lines. In vitro studies have indicated that it can effectively inhibit the growth of gastric adenocarcinoma (AGS) and colorectal adenocarcinoma (CaCo-2) cells. The structure-activity relationship (SAR) analysis revealed that modifications to the indolizine framework can enhance its cytotoxic effects while maintaining selectivity towards tumor cells over non-tumor cells .
Case Study: Cell Line Evaluation
| Compound | Cell Line | GI50 (µM) | Selectivity |
|---|---|---|---|
| 2g | AGS | 7.8 | High |
| 2f | CaCo-2 | 8 | Moderate |
| Ellipticine | AGS | Control | N/A |
Synthesis and Chemical Versatility
The synthesis of this compound involves several methodologies, including thermal cyclization and nucleophilic substitution reactions. These synthetic routes allow for the introduction of various substituents, which can modify the biological activity and increase the compound's versatility in organic synthesis .
Synthetic Pathways Overview
- Thermal Cyclization : Efficient method for generating indolizine derivatives.
- Nucleophilic Substitution : Allows for functional group modifications to enhance biological activity.
Photochemical Applications
Indolizine derivatives, including this compound, have been utilized as photochemical agents in organic chemistry. Their ability to absorb light makes them suitable for applications in dye-sensitized solar cells and as photoinitiators in polymerization processes .
Comparison with Similar Compounds
Structural and Functional Group Variations
The position and nature of substituents critically influence indolizine reactivity and bioactivity. Key analogues include:
*Calculated based on molecular formula (C₁₁H₈N₂O₂).
Key Observations :
- Electron-Withdrawing Groups: The cyano group at position 7 in the target compound is a stronger electron-withdrawing group than the acetyl (-COCH₃) group in analogues like 2n, 2l, or 2i.
- Substituent Position: Unlike analogues with substituents on the benzoyl ring (e.g., 2n, 2l), the target compound’s cyano group is directly on the indolizine scaffold, which could alter solubility, metabolic stability, and binding affinity .
Hypothetical Activity of Target Compound :
Spectroscopic and Analytical Data
- IR Spectroscopy : The target compound would exhibit peaks for -CN (~2235 cm⁻¹) and ester C=O (~1725 cm⁻¹), similar to compound 2n .
- Mass Spectrometry : Expected [M+H]+ peak at m/z 245 (C₁₁H₈N₂O₂ + H).
- ¹H NMR : Aromatic protons (δ 7.5–9.0 ppm) and methyl ester protons (δ 3.8–4.0 ppm) .
Critical Analysis of Limitations
- Lack of Direct Data: No experimental studies on this compound were identified; comparisons rely on structural extrapolation.
- Substituent Effects: The bioactivity of cyano vs. acetyl groups at position 7 remains speculative without empirical validation.
Q & A
Q. Table 1. Key Synthetic Parameters for this compound
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Reaction Temperature | 100°C | |
| Catalyst | Pd/C (5% wt) | |
| Solvent | Acetic acid/DMF (1:1) | |
| Reaction Time | 6–8 hours |
Q. Table 2. Biological Activity Benchmarks for Indolizine Derivatives
| Assay Type | Model System | IC₅₀/MIC Range | Reference |
|---|---|---|---|
| Anticancer (MTT) | MCF-7 cells | 12–45 µM | |
| Antibacterial | E. coli ATCC 25922 | 32–128 µg/mL | |
| Kinase Inhibition | EGFR | 0.8–2.5 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
